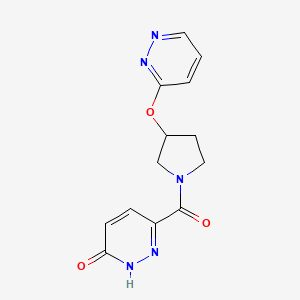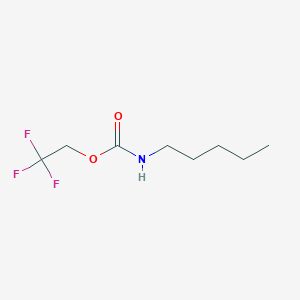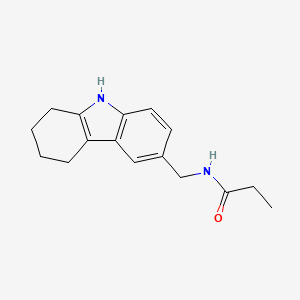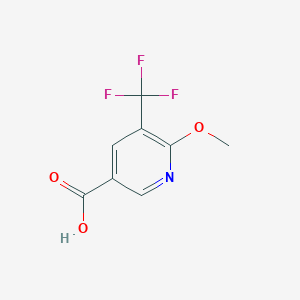![molecular formula C15H18N2OS2 B3014513 N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide CAS No. 1258753-58-0](/img/structure/B3014513.png)
N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTM belongs to the class of thiol-containing compounds, which have been found to possess various biological activities. In
Mécanisme D'action
The mechanism of action of N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide is not fully understood. However, studies have suggested that it may exert its therapeutic effects through various pathways, including the inhibition of enzymes involved in cell proliferation and the induction of apoptosis in cancer cells. This compound has also been found to modulate the immune system and reduce inflammation, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, which may contribute to its antioxidant properties. This compound has also been found to inhibit the expression of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes, which may contribute to its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide in lab experiments is its broad spectrum of biological activities, which makes it a versatile compound for studying various biological processes. Additionally, this compound has been found to have low toxicity and high stability, making it a safe and reliable compound for use in lab experiments. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability for some research groups.
Orientations Futures
There are several future directions for the study of N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of this compound in cancer cells and to determine its efficacy in vivo. Additionally, this compound may have potential applications in the treatment of inflammatory and oxidative stress-related diseases, and further studies are needed to explore these potential therapeutic applications. Finally, the synthesis of this compound may be optimized to improve its yield and availability for research purposes.
Méthodes De Synthèse
The synthesis of N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide involves several steps, including the reaction of 3-mercapto-1-propanesulfonic acid with ethyl chloroacetate to form 3-(ethylthio)propanesulfonic acid, which is then reacted with 4-chlorobenzoyl chloride to yield N-(4-chlorobenzoyl)-3-(ethylthio)propanesulfonic acid. The final step involves the reaction of N-(4-chlorobenzoyl)-3-(ethylthio)propanesulfonic acid with sodium cyanide to form this compound.
Applications De Recherche Scientifique
N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit antimicrobial, antifungal, and antiviral activities. This compound has also been shown to possess anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-(ethylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c1-2-19-9-12-3-5-13(6-4-12)14(18)17-15(10-16)7-8-20-11-15/h3-6H,2,7-9,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZFEQZFLOFTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=C(C=C1)C(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3014430.png)
![N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3014431.png)

![N-(3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B3014433.png)

![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B3014439.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3014441.png)


![7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3014447.png)
![(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3014448.png)


